Citrate de bismuth

Vue d'ensemble

Description

Bismuth citrate: is a chemical compound with the formula BiC₆H₅O₇. It is widely used in various fields, including microbiology, medicine, and industry. Bismuth citrate is known for its antimicrobial properties and is commonly used in the treatment of gastrointestinal disorders, such as peptic ulcers and Helicobacter pylori infections .

Applications De Recherche Scientifique

Chemistry:

Biology:

Medicine:

- Bismuth citrate is a key component in antiulcer drugs and is used to treat gastrointestinal disorders .

Industry:

Mécanisme D'action

Target of Action

Bismuth citrate primarily targets the bacterium Helicobacter pylori , which is known to cause various gastric diseases such as gastritis, peptic ulcerations, and even gastric cancer . Bismuth citrate also interacts with various proteins and enzymes inside the cells of H. pylori .

Mode of Action

Bismuth citrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms . It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity . Once inside the cells of H. pylori, bismuth may bind to various proteins/enzymes and in turn perturb a variety of biological pathways . It has been reasoned to interfere with the function of the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, ATP synthesis, and iron transport mechanisms .

Biochemical Pathways

Bismuth citrate can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes, such as urease and alcohol dehydrogenase . It also interferes with a range of Zn 2+ - and Fe 3+ -regulating proteins .

Pharmacokinetics

The pharmacokinetic parameters, including maximum serum concentration (Cmax) and area under the curve concentration–time curve (AUC 0–t and AUC 0–∞), were evaluated via noncompartment analysis .

Result of Action

The molecular and cellular effects of bismuth citrate’s action primarily involve the inhibition of the growth of H. pylori . This is achieved through the disruption of various biological pathways within the bacterium, leading to its inability to function and proliferate effectively .

Action Environment

Bismuth citrate, as a “green” heavy metal, is used in various industries and can partially resolve the environmental problems related to heavy metal pollution . Therefore, there is a growing interest in developing new bismuth compounds and approaches to overcome this challenge .

Analyse Biochimique

Biochemical Properties

Bismuth citrate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The cellular uptake, cytotoxicity, and genotoxicity of bismuth citrate have been explored in HepG2 cells, human lymphocytes, and erythrocytes .

Cellular Effects

Bismuth citrate has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of bismuth citrate is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bismuth citrate change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of bismuth citrate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Bismuth citrate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Bismuth citrate is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Precipitation Method: Bismuth citrate can be synthesized by adding a solution of bismuth nitrate to a solution of ammonium citrate, followed by heating the mixture in a water bath.

Citric Acid Method: Another method involves adding an aqueous citric acid solution to a bismuth nitrate solution with a pH range of 0.1–0.7 at a process temperature of approximately 60°C.

Oxohydroxonitrate Method: High purity bismuth citrate can also be synthesized by the interaction of bismuth oxohydroxonitrate with a citric acid solution at pH values of 0.5–0.7 and a temperature of around 60°C.

Industrial Production Methods:

Nitric Acid Dissolution: Metallic bismuth is dissolved in nitric acid to produce bismuth nitrate, which is then reacted with citric acid to form bismuth citrate.

Sodium Hydroxide Treatment: Bismuth-containing solutions are treated with sodium hydroxide to form bismuth oxide, which is then reacted with citric acid to produce bismuth citrate.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Bismuth citrate can undergo oxidation reactions, forming various bismuth oxides.

Reduction: It can be reduced to metallic bismuth under certain conditions.

Substitution: Bismuth citrate can participate in substitution reactions, where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reducing Agents: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution Reactions: These reactions often involve ligands like ammonia or other organic acids.

Major Products:

Bismuth Oxides: Formed during oxidation reactions.

Metallic Bismuth: Produced during reduction reactions.

Substituted Bismuth Compounds: Formed during substitution reactions.

Comparaison Avec Des Composés Similaires

Bismuth subsalicylate: Used in the treatment of gastrointestinal disorders like bismuth citrate.

Bismuth subgallate: Another bismuth compound used for its antimicrobial properties.

Bismuth subcitrate potassium: Used in combination with antibiotics for the treatment of Helicobacter pylori infections.

Uniqueness:

Propriétés

Numéro CAS |

813-93-4 |

|---|---|

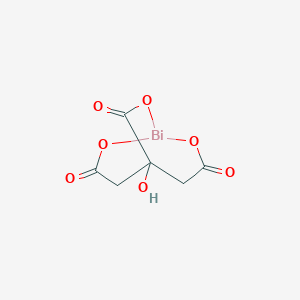

Formule moléculaire |

C6H8BiO7 |

Poids moléculaire |

401.10 g/mol |

Nom IUPAC |

5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |

InChI |

InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

Clé InChI |

VQPCQWLJWPSVAC-UHFFFAOYSA-N |

SMILES |

C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Bi] |

Key on ui other cas no. |

813-93-4 |

Synonymes |

Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.